molecular formula C28H26ClN5O2 B14947154 N-{4-[3-acetyl-1-(4-chlorophenyl)-5-(1H-indol-3-yl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]phenyl}butanamide

N-{4-[3-acetyl-1-(4-chlorophenyl)-5-(1H-indol-3-yl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]phenyl}butanamide

Cat. No.: B14947154
M. Wt: 500.0 g/mol
InChI Key: BXTUJOQITKJVIJ-UHFFFAOYSA-N
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Description

N-{4-[3-acetyl-1-(4-chlorophenyl)-5-(1H-indol-3-yl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]phenyl}butanamide is a complex organic compound that features a combination of several functional groups, including an indole, triazole, and butanamide moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[3-acetyl-1-(4-chlorophenyl)-5-(1H-indol-3-yl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]phenyl}butanamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the triazole ring, and finally, the attachment of the butanamide group. Common reagents used in these reactions include phenylhydrazine, acetyl chloride, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-{4-[3-acetyl-1-(4-chlorophenyl)-5-(1H-indol-3-yl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]phenyl}butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines or alcohols .

Scientific Research Applications

N-{4-[3-acetyl-1-(4-chlorophenyl)-5-(1H-indol-3-yl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]phenyl}butanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-{4-[3-acetyl-1-(4-chlorophenyl)-5-(1H-indol-3-yl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]phenyl}butanamide involves its interaction with specific molecular targets and pathways. The indole and triazole rings can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole and triazole derivatives, such as:

Uniqueness

N-{4-[3-acetyl-1-(4-chlorophenyl)-5-(1H-indol-3-yl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]phenyl}butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C28H26ClN5O2

Molecular Weight

500.0 g/mol

IUPAC Name

N-[4-[5-acetyl-2-(4-chlorophenyl)-3-(1H-indol-3-yl)-3H-1,2,4-triazol-4-yl]phenyl]butanamide

InChI

InChI=1S/C28H26ClN5O2/c1-3-6-26(36)31-20-11-15-21(16-12-20)33-27(18(2)35)32-34(22-13-9-19(29)10-14-22)28(33)24-17-30-25-8-5-4-7-23(24)25/h4-5,7-17,28,30H,3,6H2,1-2H3,(H,31,36)

InChI Key

BXTUJOQITKJVIJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)N2C(N(N=C2C(=O)C)C3=CC=C(C=C3)Cl)C4=CNC5=CC=CC=C54

Origin of Product

United States

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